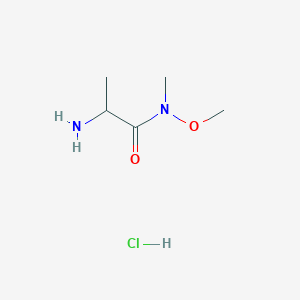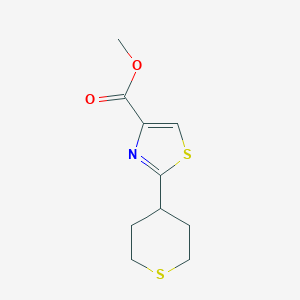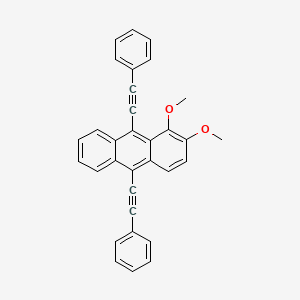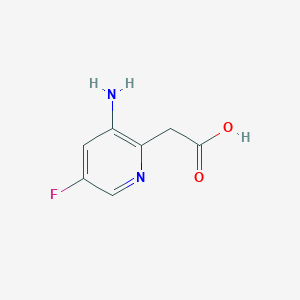
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinctive reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid typically involves multi-step processes starting from commercially available precursors. One common route involves the following steps:
Nitration: Starting with 2-chloropyridine, nitration is performed to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amino-fluoropyridine is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient fluorinating agents to improve yield and reduce costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(3-Nitro-5-fluoropyridin-2-yl)acetic acid.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the presence of both amino and fluorine groups makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can enhance the metabolic stability of the compound, making it a promising candidate for pharmaceutical development.
Medicine: The compound has shown potential in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the agrochemical industry, derivatives of this compound are explored for their herbicidal and pesticidal properties.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- 2-(3-Amino-5-chloropyridin-2-yl)acetic acid
- 2-(3-Amino-5-bromopyridin-2-yl)acetic acid
- 2-(3-Amino-5-methylpyridin-2-yl)acetic acid
Comparison: Compared to its chlorinated and brominated analogues, 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid exhibits higher metabolic stability and often greater biological activity due to the unique properties of the fluorine atom. The methyl analogue, while similar in structure, lacks the electron-withdrawing effects of the fluorine atom, resulting in different reactivity and biological profiles.
Propriétés
Formule moléculaire |
C7H7FN2O2 |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-(3-amino-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
Clé InChI |
ZUQRODACODIJCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1N)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


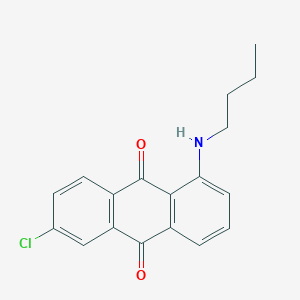

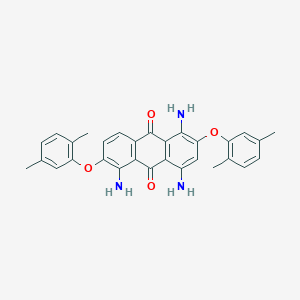
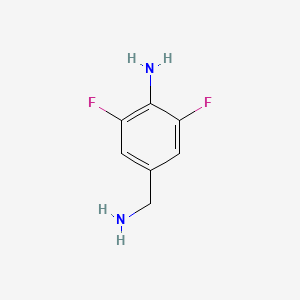
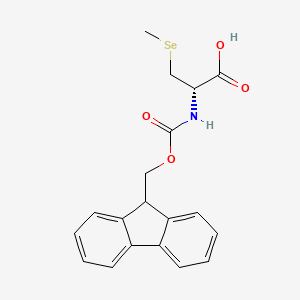
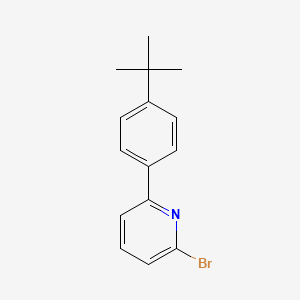
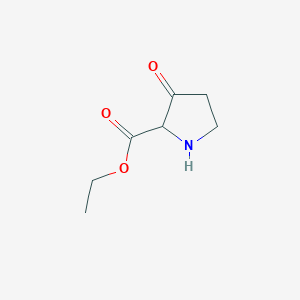
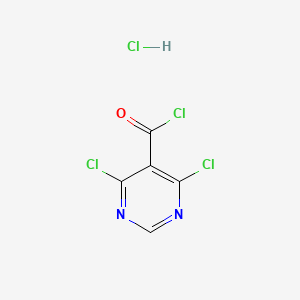
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

